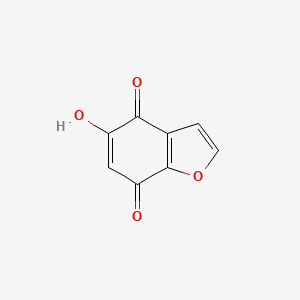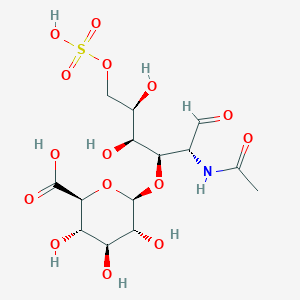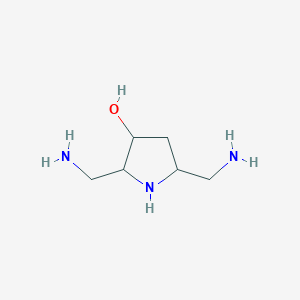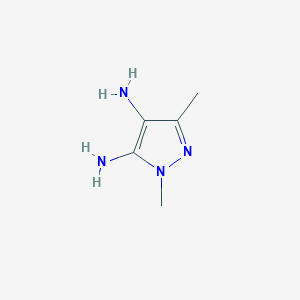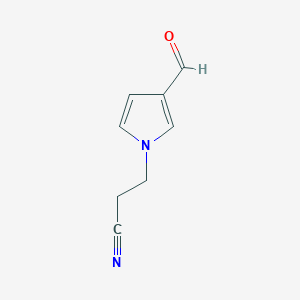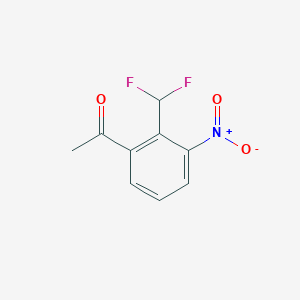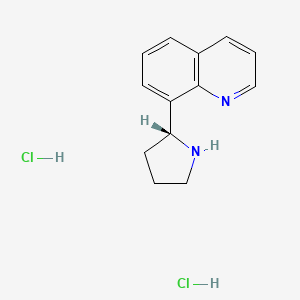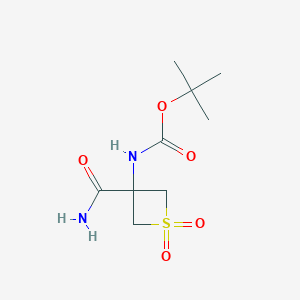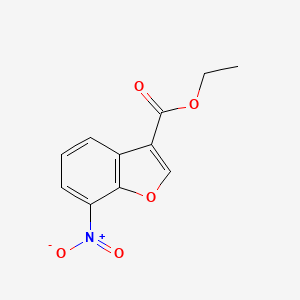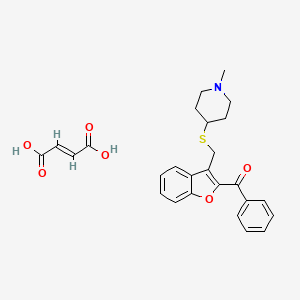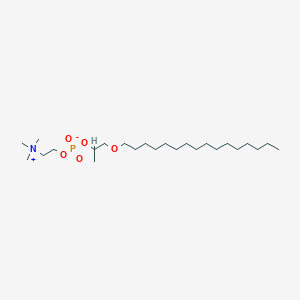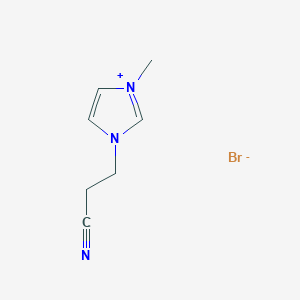
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of an imidazolium cation and a bromide anion, with a cyanoethyl group attached to the imidazolium ring. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances, making them valuable in numerous applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with 3-bromopropionitrile. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to scale up the production process, ensuring consistent quality and minimizing the risk of contamination.
化学反応の分析
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction: The cyanoethyl group can participate in redox reactions, altering the electronic properties of the compound.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromide ion.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride can be employed.
Coordination Chemistry: Metal salts such as palladium chloride or copper sulfate are used to form coordination complexes.
Major Products Formed
Nucleophilic Substitution: The major products are new ionic liquids with different anions.
Oxidation and Reduction: The products include oxidized or reduced forms of the cyanoethyl group.
Coordination Chemistry: The products are metal-imidazolium complexes with potential catalytic or electronic applications.
科学的研究の応用
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including carbon-carbon coupling reactions and polymerization processes.
Biology: The compound’s ability to dissolve biomolecules makes it useful in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to solubilize pharmaceutical compounds.
Industry: It is employed in the capture and sequestration of carbon dioxide, as well as in the extraction and purification of metals from ores.
作用機序
The mechanism by which 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is largely dependent on its ionic nature and the presence of the cyanoethyl group. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, further enhancing the compound’s reactivity. These interactions enable the compound to act as a versatile solvent, catalyst, and stabilizing agent in various chemical and biological processes.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Similar ionic liquid with a butyl group instead of a cyanoethyl group.
1-Ethyl-3-methylimidazolium bromide: Another similar compound with an ethyl group.
1-Methyl-3-octylimidazolium bromide: Features a longer alkyl chain, providing different solubility and thermal properties.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the cyanoethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with metal ions or organic molecules, setting it apart from other imidazolium-based ionic liquids.
特性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;bromide |
InChI |
InChI=1S/C7H10N3.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2,4H2,1H3;1H/q+1;/p-1 |
InChIキー |
MXUJDKPFPZJFFJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CN(C=C1)CCC#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
